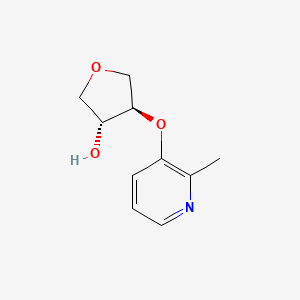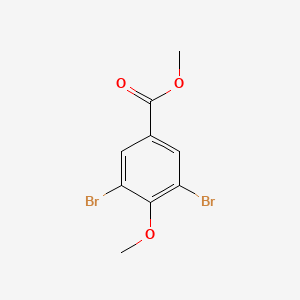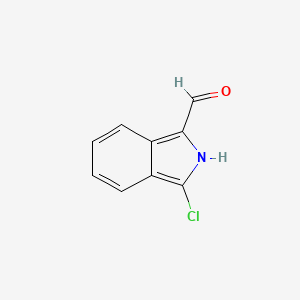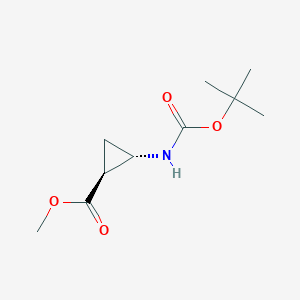
1-Nitro-3-phenylpropane
Descripción general
Descripción
1-Nitro-3-phenylpropane is a compound that falls under the category of phenylpropenes . Phenylpropenes are compounds containing a phenyl ring bonded to propene . The molecular formula of 1-Nitro-3-phenylpropane is C9H10NO3 .
Molecular Structure Analysis
The molecular structure of 1-Nitro-3-phenylpropane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Synthesis of Specific Agonists
1-Nitro-3-phenylpropane and its analogs have been utilized in the synthesis of specific agonists for GABAB receptors. For instance, 2-(4-Chlorophenyl)-3-nitropropan-1-amine, synthesized from 3-nitro-2-phenylpropan-1-amine, acts as a specific agonist of GABA and the GABAB receptor, showing significant biological activity (Abbenante, Hughes, & Prager, 1994).
Metabolic Studies
Metabolism of nitrophenylpropanes has been a subject of interest in biochemical studies. For example, the metabolism of 2-nitro-1-phenylpropane in rabbit liver microsomes has been explored, revealing insights into enzymatic processes and metabolic pathways (Jonsson, Kammerer, & Cho, 1977).
Microbial Hydrogenation
Microorganisms have been employed for the hydrogenation of nitroolefins, including 1-Nitro-3-phenylpropane. Studies have shown that certain actinomycetes can asymmetrically reduce substrates like 2-nitro-1-phenyl-1-propene to optically active 2-nitro-1-phenylpropane (Sakai, Nakazawa, Kondo, & Ohta, 1985).
Propiedades
IUPAC Name |
3-nitropropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLMSLMPMSLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

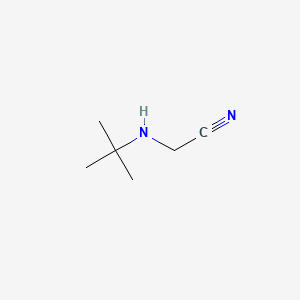
![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)
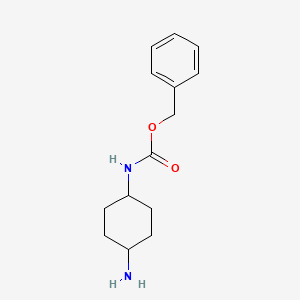


![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
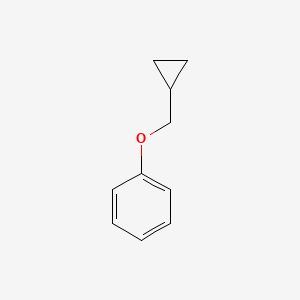
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
